![molecular formula C8H9BrN2O2 B2498684 Ácido 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]piridina-3-carboxílico CAS No. 1781563-64-1](/img/structure/B2498684.png)
Ácido 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]piridina-3-carboxílico
Descripción general
Descripción
2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C8H9BrN2O2 and a molecular weight of 245.08 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position and a carboxylic acid group at the 3-position of the imidazo[1,2-a]pyridine ring system . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
Recent research has highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vitro studies indicate that derivatives of this compound exhibit significant COX-2 inhibition with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Antitumor Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antitumor properties. Compounds similar to 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported that these compounds can induce apoptosis in HeLa cells and inhibit tumor growth in animal models .
Potential Therapeutic Applications
The diverse biological activities of 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid suggest several therapeutic applications:
- Anti-inflammatory Drugs : Given its COX inhibition profile, this compound could be developed as a new class of anti-inflammatory agents.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer treatment protocols.
- Antiviral Agents : Some derivatives have shown promise against viral infections by inhibiting viral polymerases .
Case Studies and Research Findings
Study Reference | Findings | Application |
---|---|---|
Tageldin et al. (2020) | Reported significant COX-2 inhibition by pyrimidine derivatives | Potential anti-inflammatory drug development |
MDPI (2020) | Demonstrated cytotoxic effects on HeLa cells | Antitumor therapy exploration |
RSC Advances (2021) | Evaluated structure–activity relationships of similar compounds | Guide for future derivative synthesis |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the bromination of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazo[1,2-a]pyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Mecanismo De Acción
The mechanism of action of 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity . The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
- 2-fluoro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
- 2-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs . The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Actividad Biológica
2-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid (CAS Number: 1781563-64-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₉BrN₂O₂
- Molecular Weight : 245.08 g/mol
- IUPAC Name : 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
- InChI Key : MYPSYSIOCDPXTP-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. In particular, compounds related to 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid have demonstrated significant activity against various bacterial strains.
Compound | Activity | MIC (µM) | Reference |
---|---|---|---|
15 | Anti-TB against H37Rv | 0.10 – 0.19 | |
16 | Anti-TB against MDR/XDR strains | 0.05 – 1.5 |
Compounds derived from this class have been shown to inhibit the growth of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, with selectivity indices indicating favorable therapeutic profiles.
Anticancer Activity
The imidazo[1,2-a]pyridine framework has also been investigated for anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation:
Compound | Cell Line | IC50 (µM) | Activity Type |
---|---|---|---|
3b | MCF-7 | Not specified | Anticancer |
3k | BT-474 | Not specified | Anticancer |
Studies suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance anticancer activity by optimizing interactions with cellular targets .
The mechanism of action for the biological activities associated with 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid primarily involves inhibition of key enzymes and pathways in target organisms:
- Inhibition of QcrB : This compound has been identified as a potential inhibitor of QcrB in Mycobacterium tuberculosis, disrupting electron transport and ATP synthesis essential for bacterial survival .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells by affecting mitotic spindle formation and function .
Study on Anti-Tuberculosis Activity
A pivotal study evaluated a series of imidazo[1,2-a]pyridine carboxamide derivatives for their anti-tuberculosis properties. Compounds 15 and 16 were identified as particularly potent against M. tuberculosis, outperforming traditional treatments like isoniazid . The study also assessed pharmacokinetic properties revealing high plasma protein binding and minimal liver metabolism.
Anticancer Evaluation
Another investigation focused on the anticancer efficacy of imidazo[4,5-b]pyridine derivatives showed promising results against breast cancer cell lines MCF-7 and BT-474. The study emphasized the importance of structural modifications to enhance biological activity .
Propiedades
IUPAC Name |
2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-6(8(12)13)11-4-2-1-3-5(11)10-7/h1-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPSYSIOCDPXTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2C(=O)O)Br)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781563-64-1 | |
Record name | 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.